Carbamimidoyl-acetic acid

Vue d'ensemble

Description

Carbamimidoyl-acetic acid, also known as creatine, is a naturally occurring compound in vertebrate tissues. It is an amino acid derivative formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase. This compound plays a crucial role in energy storage and transfer within cells, particularly in muscle tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carbamimidoyl-acetic acid is synthesized through the methylation of guanidinoacetic acid. This reaction is catalyzed by the enzyme guanidinoacetate N-methyltransferase, which is primarily expressed in the liver, kidney, pancreas, and testis . The reaction conditions typically involve the presence of S-adenosyl methionine as a methyl donor.

Industrial Production Methods

Industrial production of this compound involves the fermentation of specific microorganisms that can produce the enzyme guanidinoacetate N-methyltransferase. The process is optimized to maximize the yield of this compound by controlling factors such as pH, temperature, and nutrient availability.

Analyse Des Réactions Chimiques

Types of Reactions

Carbamimidoyl-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form creatinine, a waste product excreted in urine.

Reduction: It can be reduced back to guanidinoacetic acid under specific conditions.

Substitution: It can participate in substitution reactions where the carbamimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used to replace the carbamimidoyl group under acidic or basic conditions.

Major Products Formed

Creatinine: Formed through oxidation.

Guanidinoacetic acid: Formed through reduction.

Substituted derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Carbamimidoyl-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in cellular energy metabolism and muscle function.

Industry: Used in the production of energy drinks and supplements to improve physical performance and endurance.

Mécanisme D'action

Carbamimidoyl-acetic acid exerts its effects primarily through its role in energy metabolism. In muscle tissues, it is converted to phosphocreatine by the enzyme creatine kinase. Phosphocreatine serves as a rapid source of energy by donating a phosphate group to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), the primary energy carrier in cells . This process is crucial during high-intensity, short-duration activities such as sprinting and weightlifting.

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanidinoacetic acid: A precursor in the biosynthesis of carbamimidoyl-acetic acid.

Creatinine: A breakdown product of this compound, excreted in urine.

Phosphocreatine: The phosphorylated form of this compound, involved in energy storage.

Uniqueness

This compound is unique due to its dual role in energy storage and transfer within cells. Unlike other similar compounds, it can be rapidly converted to phosphocreatine, providing an immediate source of energy during high-intensity activities. Additionally, its role in muscle function and potential therapeutic applications make it a compound of significant interest in both scientific research and industry .

Activité Biologique

Carbamimidoyl-acetic acid, commonly known as creatine, is a naturally occurring compound that plays a crucial role in energy metabolism within muscle tissues. This article explores its biological activity, focusing on its synthesis, physiological roles, and therapeutic applications.

Chemical Structure and Synthesis

This compound (chemical formula: C4H9N3O2) is synthesized primarily from guanidinoacetic acid through methylation, catalyzed by the enzyme guanidinoacetate N-methyltransferase (GAMT) . The compound exists in various forms, including creatine phosphate, which serves as a high-energy phosphate donor in muscle cells.

| Property | Value |

|---|---|

| Molecular Weight | 131.13 g/mol |

| Solubility | Soluble in water |

| pKa | 10.0 |

| Melting Point | 0 °C (decomposes) |

Energy Metabolism

This compound is integral to the energy metabolism of muscle cells. It facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, during high-intensity exercise. The conversion of creatine to phosphocreatine allows for the storage and transfer of energy in muscle tissues, particularly during anaerobic conditions .

Physiological Roles

Case Studies

- Muscular Dystrophy : A clinical study involving patients with muscular dystrophies showed that creatine supplementation improved functional performance and muscle strength compared to placebo groups .

- Parkinson's Disease : A small-scale trial assessed the impact of creatine on patients with Parkinson's disease, indicating potential benefits in mitochondrial function but lacking robust evidence for clinical recommendations .

Therapeutic Applications

This compound is widely used as a dietary supplement for athletes and individuals engaged in high-intensity sports. Additionally, it has been explored for therapeutic use in conditions characterized by impaired energy metabolism, such as:

- Muscular Dystrophies

- Mitochondrial Disorders

- Neurological Diseases

Table 2: Summary of Therapeutic Applications

| Condition | Evidence Level | Notes |

|---|---|---|

| Muscular Dystrophy | Strong | Improves strength and performance |

| Parkinson's Disease | Moderate | Potential neuroprotective effects |

| Mitochondrial Disorders | Emerging | May improve energy metabolism |

Propriétés

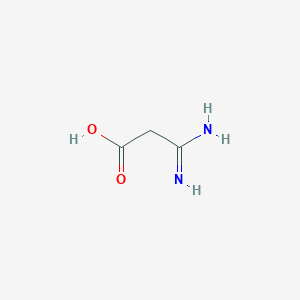

IUPAC Name |

3-amino-3-iminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJSLUZWHFHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407812 | |

| Record name | Carbamimidoyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6710-83-4 | |

| Record name | Carbamimidoyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.